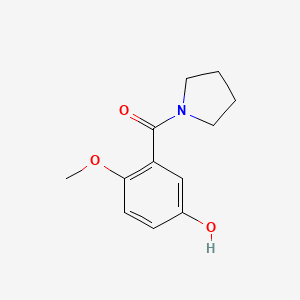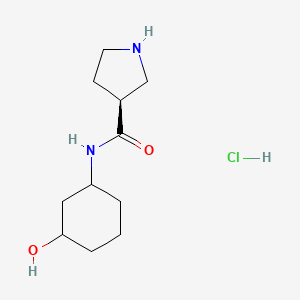
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
Descripción general
Descripción
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride, more commonly referred to as NHCPH, is a synthetic compound that has become increasingly popular in scientific research due to its diverse range of applications. NHCPH is a cyclic amide derived from the amino acid proline and is known to have an array of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including those characterized by a pyrrolidine ring, are extensively studied for their potential in medicinal chemistry. These compounds are valued for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, enhancing their biological activity and selectivity. For example, pyrrolidine derivatives are reported for their target selectivity and varied biological profiles, influenced significantly by the stereochemistry and the spatial orientation of substituents. This includes studies on bioactive molecules with pyrrolidine rings, demonstrating their importance in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Heterocyclic Chemistry Advances
The chemistry of heterocyclic compounds, such as 3-hydroxycoumarins, provides a foundational understanding of how modifications in ring structures and substituents can significantly impact chemical reactivity, biological properties, and potential applications in fields like genetics and pharmacology. This reflects the broader relevance of structural manipulation in heterocyclic chemistry to achieve desired biological outcomes (Yoda, 2020).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds significantly affects their pharmacological profile, as seen in the exploration of phenylpiracetam and its derivatives. Different stereoisomers and spatial orientations of substituents can lead to diverse biological activities, highlighting the critical role of stereochemistry in drug design and development (Veinberg et al., 2015).
Propiedades
IUPAC Name |
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCBCYNGRZTVBB-AYUROHKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NC(=O)[C@H]2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



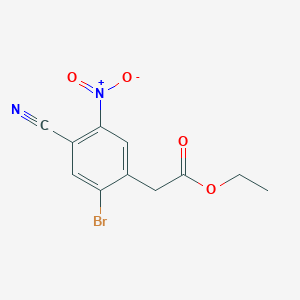
![Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate](/img/structure/B1414042.png)



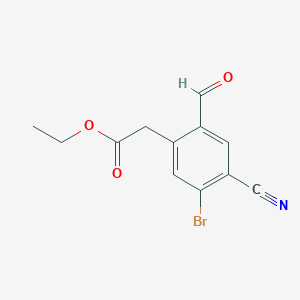
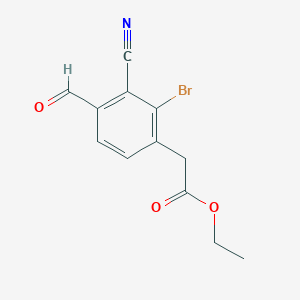
![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)
